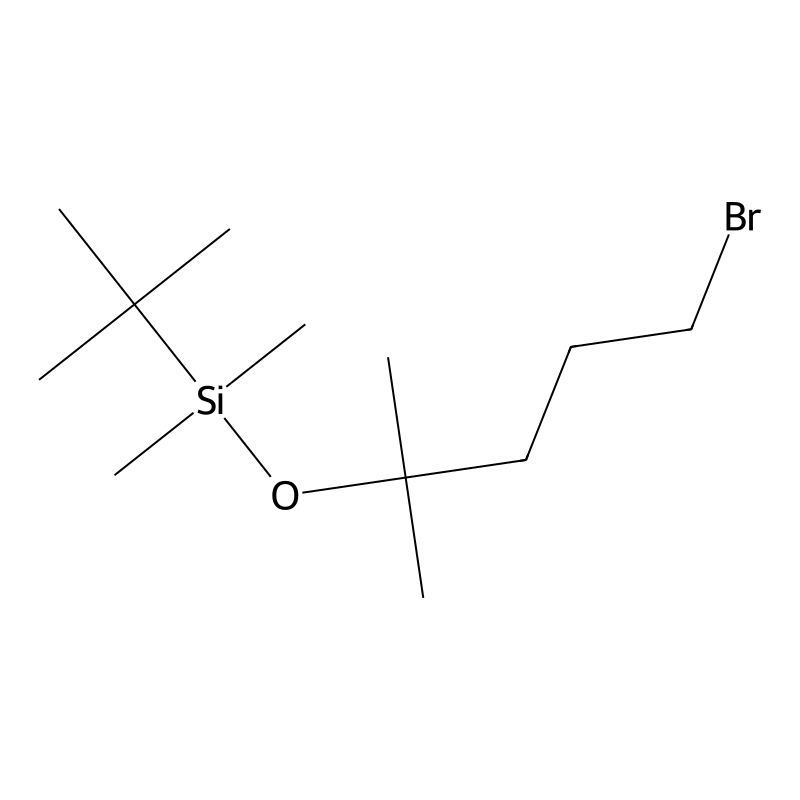

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Protecting Group Chemistry: The tert-butyldimethylsilyl (TBDMS) group in the molecule is a well-known protecting group in organic synthesis []. It can be used to temporarily mask a hydroxyl group (-OH) during a reaction and then easily removed later under specific conditions. This allows for selective modification of other functional groups in the molecule.

Material Science:

- Precursor for Functional Materials: The presence of the bromo group (-Br) makes (4-bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane a potential precursor for the synthesis of various functional materials. Through well-established chemical reactions, the bromo group can be readily substituted with other functional groups, allowing for the design of materials with desired properties, such as specific electronic or optical characteristics [].

Bioconjugation:

- Biomolecule Labeling: The TBDMS group can be used to attach (4-bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane to biomolecules, such as proteins or carbohydrates, through the hydroxyl group. This labeling strategy can be valuable for various purposes in biological research, including studying protein-protein interactions, tracking biomolecules in living cells, and developing targeted drug delivery systems [].

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane is an organosilicon compound with the molecular formula C₁₂H₂₇BrOSi and a molecular weight of 300.37 g/mol. It is characterized by the presence of a bromobutoxy group and a tert-butyl dimethylsilane moiety. This compound appears as a colorless liquid with a boiling point ranging from 108 to 110 degrees Celsius, and it is soluble in both organic solvents and water . Its structure includes a silicon atom bonded to two methyl groups, a tert-butyl group, and a butoxy group containing a bromine atom, which contributes to its unique chemical properties.

There is no known specific mechanism of action for Br(CH3)2C4H8OSi(CH3)2-t-Bu in biological systems. Silanes with similar structures may find use as protecting groups in organic synthesis, but confirmation for this specific compound is lacking.

Due to the absence of specific data, it's crucial to handle this compound with caution assuming similar properties to other silanes. Potential hazards include:

The reactivity of (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane can be attributed to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. In the presence of nucleophiles, such as amines or alcohols, the bromine can be displaced, leading to the formation of new compounds. Additionally, the silane group can participate in hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of a catalyst to form siloxanes or other silane derivatives .

The synthesis of (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane typically involves several steps:

- Preparation of Bromobutoxy Group: This can be achieved through the reaction of 4-bromobutanol with an appropriate alkylating agent.

- Formation of Silane: The tert-butyl dimethylsilane can be synthesized via hydrosilylation or by reacting dimethylchlorosilane with tert-butanol.

- Coupling Reaction: The final step involves coupling the bromobutoxy group with the tert-butyl dimethylsilane using a suitable coupling agent or catalyst to form the desired silane compound .

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane has potential applications in various fields:

- Material Science: It can be used as a coupling agent in polymer chemistry to enhance adhesion between inorganic fillers and organic matrices.

- Surface Modification: This compound may serve as a surface modifier for glass and metal surfaces to improve hydrophobicity and chemical resistance.

- Pharmaceuticals: Due to its unique structure, it could be explored for drug delivery systems or as an intermediate in pharmaceutical synthesis .

Interaction studies involving (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane are essential for understanding its behavior in biological systems and material applications. Preliminary studies suggest that its interactions with biological membranes could lead to alterations in membrane fluidity and permeability due to its amphiphilic nature. Further research is needed to elucidate these interactions fully and their implications for biological activity .

Several compounds share structural features with (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (4-Bromobutoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃BrOSi | Lacks one methyl group compared to the target compound. |

| (4-Chlorobutoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃ClOSi | Contains chlorine instead of bromine; different reactivity profile. |

| (3-Bromopropoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃BrOSi | Shorter alkyl chain; affects physical properties like boiling point. |

| (4-Methoxybutoxy)(tert-butyl)dimethylsilane | C₁₂H₂₇O₃Si | Contains methoxy instead of bromo; different solubility characteristics. |

The unique aspect of (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane lies in its specific combination of functional groups that confer distinct chemical reactivity and potential applications not found in similar compounds .

The evolution of silyl ether protecting groups traces back to the mid-20th century, driven by the need for robust yet reversible protecting strategies for hydroxyl groups. Early work by Elias James Corey established foundational methods for silyl ether formation, particularly using trimethylsilyl (TMS) groups [6]. However, the limited stability of TMS ethers under acidic or basic conditions spurred innovations in sterically hindered variants.

In 1975, Stephen Hanessian and Pierre Lavallée introduced the tert-butyldiphenylsilyl (TBDPS) group, which demonstrated superior resistance to hydrolysis compared to TMS [3]. Parallel developments led to the widespread adoption of tert-butyldimethylsilyl (TBDMS) ethers, which balanced steric bulk with synthetic accessibility [4]. The TBDMS group, derived from tert-butyldimethylsilyl chloride, became a cornerstone in complex molecule synthesis due to its compatibility with diverse reaction conditions, including oxidations and reductions [5].

Importance of tert-Butyldimethylsilyl-Protected Functionalized Alkyl Chains

The TBDMS group’s utility extends beyond simple hydroxyl protection to the stabilization of functionalized alkyl chains. Its steric profile—featuring a tert-butyl group flanked by two methyl substituents—imparts exceptional resistance to nucleophilic and electrophilic attacks (Table 1) [4] [5]. This stability enables multi-step syntheses where intermediates require prolonged exposure to harsh reagents.

Table 1: Comparison of Common Silyl Ether Protecting Groups

| Protecting Group | Substituents | Acid Stability | Base Stability | Typical Removal Conditions |

|---|---|---|---|---|

| TMS | Three methyl groups | Low | Low | Mild aqueous acid or fluoride |

| TBDMS | tert-Butyl, two methyl groups | High | Moderate | Fluoride ions (e.g., TBAF) |

| TBDPS | tert-Butyl, two phenyl groups | Very High | High | Strong fluoride sources |

| TIPS | Three isopropyl groups | Very High | High | Extended fluoride treatment |

In the context of (4-bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane, the TBDMS group stabilizes the alkyl chain while the bromine atom serves as a latent site for further functionalization. This dual functionality is critical in cross-coupling reactions, where the bromine can undergo Suzuki-Miyaura or Negishi couplings to install aryl or alkyl fragments [5].

Research Significance of Brominated Silyl Ethers

Brominated silyl ethers occupy a unique niche in synthetic chemistry due to the strategic placement of bromine as a reactive handle. In (4-bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane, the bromine at the 4-position of the butoxy chain enables precise regiochemical control during subsequent transformations. For example:

- Cross-coupling reactions: The C–Br bond participates in palladium-catalyzed couplings, enabling carbon-carbon bond formation without disturbing the silyl-protected alcohol [5].

- Nucleophilic substitutions: Bromine’s electrophilic nature facilitates displacements with amines or thiols, yielding functionalized intermediates for pharmaceuticals or agrochemicals [1].

Recent studies highlight the compound’s role in synthesizing branched ethers and polyfunctional molecules, where the TBDMS group ensures survival through acidic or oxidative steps [4] [5].

Current Research Landscape and Applications

The versatility of (4-bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane is evident across multiple domains:

- Pharmaceutical synthesis: TBDMS-protected bromoalkoxy silanes serve as intermediates in statin drugs (e.g., lovastatin) by enabling selective oxidation and chain elongation [5].

- Materials science: Brominated silyl ethers contribute to silicone-based polymers with tailored thermal stability, where bromine atoms act as cross-linking sites [4].

- Asymmetric catalysis: Chiral silyl ethers derived from brominated precursors facilitate enantioselective aldol reactions, leveraging the Mukaiyama aldol protocol’s principles [2].

Emerging applications include the synthesis of bioorthogonal probes, where the bromine atom undergoes click chemistry with azides or alkynes for bioconjugation [5].